molecular formula C17H19N B14130648 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline

1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14130648
M. Wt: 237.34 g/mol
InChI Key: MVKLFVQZCNEFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and other diseases .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate the metabolism of dopamine, increase the production of free radicals, and inhibit dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway. These actions contribute to its neurotoxic effects, which are of particular interest in the study of Parkinson’s disease .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which influences its biological activity and potential therapeutic applications. Its ability to modulate dopamine metabolism and produce free radicals distinguishes it from other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H19N/c1-13-7-8-15-9-10-18-17(16(15)11-13)12-14-5-3-2-4-6-14/h2-8,11,17-18H,9-10,12H2,1H3

InChI Key

MVKLFVQZCNEFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCNC2CC3=CC=CC=C3)C=C1

Origin of Product

United States

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